molecular formula C21H24N4O2 B2446889 N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1797589-21-9

N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2446889
CAS No.: 1797589-21-9
M. Wt: 364.449
InChI Key: AHKGEAQTIWGCDU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring, and an acetylphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidine derivatives.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through Friedel-Crafts acylation reactions, using acetyl chloride and a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the piperidine and pyrimidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide: Similar structure with a methyl group instead of a cyclopropyl group.

    N-(3-acetylphenyl)-1-(6-ethylpyrimidin-4-yl)piperidine-4-carboxamide: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14(26)17-3-2-4-18(11-17)24-21(27)16-7-9-25(10-8-16)20-12-19(15-5-6-15)22-13-23-20/h2-4,11-13,15-16H,5-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKGEAQTIWGCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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